Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate
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Overview
Description
Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate: is an organophosphorus compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst to facilitate the formation of the phosphate ester .
Industrial Production Methods: In industrial settings, the production of Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphates.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce phenols and phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens and alkylating agents are often used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Formation of oxidized phosphates.
Substitution: Formation of substituted phenyl phosphates.
Hydrolysis: Production of phenols and phosphoric acid derivatives.
Scientific Research Applications
Chemistry: Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry .
Biology: In biological research, it is used to study enzyme interactions and as a model compound for understanding phosphate ester hydrolysis .
Industry: Industrially, it is used as a flame retardant and plasticizer in the production of various polymers and resins .
Mechanism of Action
The mechanism by which Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate exerts its effects involves the interaction with specific molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, particularly those involving phosphate ester hydrolysis .
Comparison with Similar Compounds
- Bis(2,4,6-trimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphate
- Bis(4-hydroxyphenyl) phosphate
Uniqueness: Bis(2,6-dimethylphenyl) 4-hydroxyphenyl phosphate is unique due to the presence of both 2,6-dimethylphenyl and 4-hydroxyphenyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in flame retardants and enzyme inhibitors .
Properties
CAS No. |
169224-30-0 |
---|---|
Molecular Formula |
C22H23O5P |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) (4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C22H23O5P/c1-15-7-5-8-16(2)21(15)26-28(24,25-20-13-11-19(23)12-14-20)27-22-17(3)9-6-10-18(22)4/h5-14,23H,1-4H3 |
InChI Key |
VHTLIAACILPQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=C(C=C2)O)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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